molecular formula C8H11ClN2 B1252398 N-methylbenzenecarboximidamide hydrochloride CAS No. 41890-09-9

N-methylbenzenecarboximidamide hydrochloride

Cat. No. B1252398
CAS RN: 41890-09-9
M. Wt: 170.64 g/mol
InChI Key: VVROUDYLOMXUMM-UHFFFAOYSA-N
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Description

N-methylbenzenecarboximidamide hydrochloride is a chemical compound with the CAS Number: 41890-09-9 . It has a molecular weight of 170.64 .


Molecular Structure Analysis

The molecular formula of N-methylbenzenecarboximidamide hydrochloride is C8H11ClN2 .


Physical And Chemical Properties Analysis

N-methylbenzenecarboximidamide hydrochloride has a molecular weight of 170.64 . The MDL number is MFCD28505905 .

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Research

N-methylbenzenecarboximidamide hydrochloride has been studied for its potential in pharmaceutical research, particularly in the synthesis and characterization of novel compounds. For instance, Trukhanova et al. (2021) investigated the reaction of N-arylbenzenecarboximidamides with succinic anhydride, leading to the formation of new pyrrolidine derivatives, potentially useful as analgesic agents. These compounds were characterized using various spectroscopic and analytical techniques, indicating the versatility of N-methylbenzenecarboximidamide hydrochloride in pharmaceutical synthesis (Trukhanova et al., 2021).

Role in Antioxidant Studies

In the field of cancer research, N-methylbenzenecarboximidamide derivatives have been explored for their antioxidant properties. Chatterjee et al. (2018) studied novel resveratrol analogs, including compounds derived from N-methylbenzenecarboximidamide, for their antioxidant activities against breast cancer. These compounds showed promising results in scavenging reactive oxygen species and attenuating oxidative DNA damage, highlighting the potential of N-methylbenzenecarboximidamide hydrochloride in developing new antioxidant therapies (Chatterjee et al., 2018).

Environmental Studies

N-methylbenzenecarboximidamide hydrochloride and its derivatives have also been investigated in environmental studies. Hou et al. (2020) utilized N-doped carbons derived from bamboo shoot shell for the efficient removal of organic dyes from water. This application demonstrates the compound's potential in environmental remediation and sustainability research (Hou et al., 2020).

Safety And Hazards

N-methylbenzenecarboximidamide hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N'-methylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-10-8(9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVROUDYLOMXUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylbenzenecarboximidamide hydrochloride

CAS RN

41890-09-9
Record name N-methylbenzenecarboximidamide hydrochloride
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